tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate
CAS No.: 164332-88-1
Cat. No.: VC0536802
Molecular Formula: C9H18BrNO3
Molecular Weight: 268.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164332-88-1 |
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Molecular Formula | C9H18BrNO3 |
Molecular Weight | 268.15 g/mol |
IUPAC Name | tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate |
Standard InChI | InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) |
Standard InChI Key | DMOPZPBTLCZSGL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCBr |
Canonical SMILES | CC(C)(C)OC(=O)NCCOCCBr |
Appearance | Solid powder |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a tert-butoxycarbonyl (Boc) group attached to an ethylamine backbone, which is further connected to a bromoethoxy chain. This configuration confers both stability and reactivity: the Boc group acts as a protective moiety for amines, while the bromine atom serves as a leaving group for nucleophilic substitutions . The ethyl spacer enhances solubility in organic solvents, facilitating its use in multi-step syntheses .
Physical Properties
Experimental and predicted physicochemical data are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 268.15 g/mol | |
Boiling Point | 344.2±27.0 °C (Predicted) | |
Density | 1.033±0.06 g/cm³ (Predicted) | |
pKa | 12.22±0.46 (Predicted) | |
Appearance | Colorless to light yellow liquid |
The Boc group’s electron-withdrawing nature lowers the amine’s basicity, enabling selective deprotection under acidic conditions . The bromoethoxy segment’s polarizability contributes to its reactivity in cross-coupling reactions, as evidenced by its participation in Suzuki-Miyaura and Buchwald-Hartwig aminations .
Synthesis and Preparation
Synthetic Pathways
The synthesis of tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate typically proceeds via a three-step sequence:
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Ethylene Oxide Functionalization: 2-Bromoethanol is reacted with ethylenediamine under basic conditions to form 2-(2-bromoethoxy)ethylamine.
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Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), yielding the Boc-carbamate intermediate .
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Purification: Column chromatography or recrystallization isolates the product in >98% purity, as confirmed by GC and NMR .
Key reaction parameters include temperature control (0–25°C) and catalytic use of 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation . Side reactions, such as over-alkylation, are mitigated by stoichiometric precision and inert atmosphere conditions.
Scalability and Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to enhance yield and reduce waste. A 2022 study reported a 92% isolated yield at the kilogram scale using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . Process analytical technology (PAT) monitors reaction progress via in-line FTIR, ensuring consistency in bromine content and amine protection .
Applications in Medicinal Chemistry and Materials Science
Drug Development
The compound’s bromine atom enables site-specific modifications in drug candidates. For example, it has been used to synthesize:
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Antimicrobial Agents: Covalent conjugation to quinolone antibiotics enhances bacterial membrane penetration, reducing MIC values against Staphylococcus aureus by 4-fold.
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Kinase Inhibitors: Bromine displacement with pyrimidine derivatives yields potent EGFR inhibitors (IC₅₀ = 12 nM) .
Polymer Chemistry
As a PEGylated building block, the compound improves hydrophilicity in polyurethane foams and silicone elastomers . Its bromine terminus participates in atom-transfer radical polymerization (ATRP), producing stimuli-responsive hydrogels for drug delivery .
Biological Activity and Mechanistic Insights
Enzyme Modulation
In vitro studies demonstrate dose-dependent inhibition of cytochrome P450 3A4 (CYP3A4), with an IC₅₀ of 18 µM. Molecular docking reveals hydrophobic interactions between the Boc group and the enzyme’s heme-binding pocket, disrupting substrate access.
Cytotoxic Effects
At concentrations ≥50 µM, the compound induces apoptosis in HeLa cells via caspase-3 activation and mitochondrial membrane depolarization. Synergistic effects with doxorubicin suggest potential use in combination therapies.
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